![molecular formula C33H60MnO6 B13720322 Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier MFCD00269825 is known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III). It is a coordination complex where manganese is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is often used in various chemical applications due to its unique properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) typically involves the reaction of manganese(III) acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
化学反応の分析
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to manganese(II) complexes.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands like phosphines or amines can be used under mild conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield manganese dioxide, while reduction can produce manganese(II) complexes. Substitution reactions result in new coordination complexes with different ligands.
科学的研究の応用
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and borylation reactions.
Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique coordination properties.
作用機序
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) involves its ability to coordinate with various substrates, facilitating different chemical reactions. The manganese center acts as a Lewis acid, activating substrates and enabling transformations. The pathways involved include electron transfer processes and coordination with target molecules.
類似化合物との比較
Similar Compounds
- Tris(acetylacetonato)manganese(III)
- Tris(dipivaloylmethanato)manganese(III)
- Tris(benzoylacetonato)manganese(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is unique due to its bulky ligands, which provide steric protection to the manganese center, enhancing its stability and reactivity. This makes it particularly useful in catalytic applications where stability under reaction conditions is crucial.
特性
分子式 |
C33H60MnO6 |
|---|---|
分子量 |
607.8 g/mol |
IUPAC名 |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;manganese |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChIキー |
JFJXUVXSIUJJNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
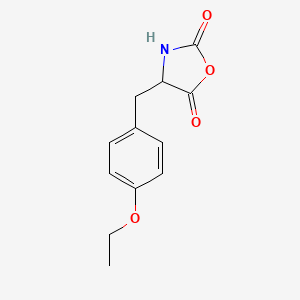

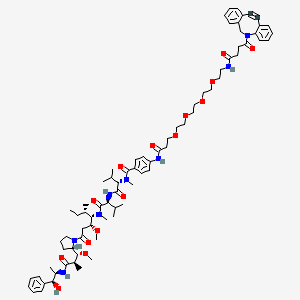
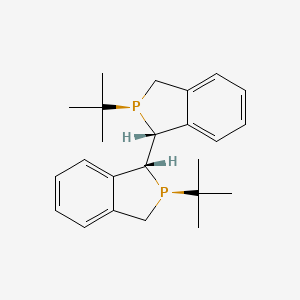
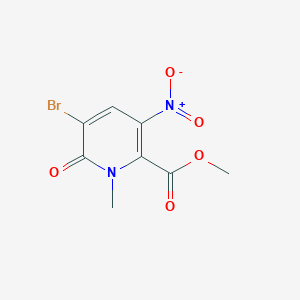
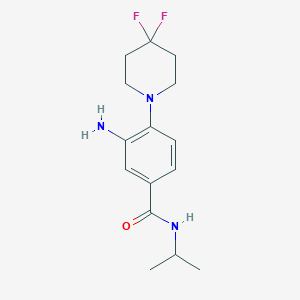
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
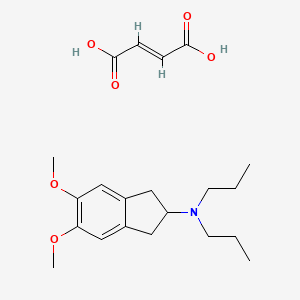
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
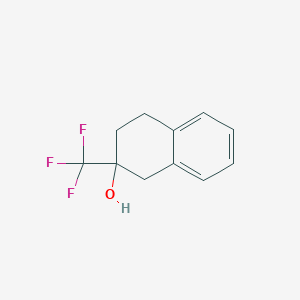

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)

